molecular formula C13H12O2 B182724 3-(Naphthalen-2-yl)propanoic acid CAS No. 21658-35-5

3-(Naphthalen-2-yl)propanoic acid

Cat. No.: B182724
CAS No.: 21658-35-5
M. Wt: 200.23 g/mol
InChI Key: IZOYTDIICIICBE-UHFFFAOYSA-N
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Description

3-(Naphthalen-2-yl)propanoic acid is an organic compound with the molecular formula C13H12O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a propanoic acid group attached to the second position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthalen-2-yl)propanoic acid typically involves the Friedel-Crafts acylation of naphthalene with propanoic acid derivatives. One common method is the reaction of naphthalene with propanoic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or ferric chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield naphthalene-2-carboxylic acid, while reduction with lithium aluminum hydride can produce 3-(naphthalen-2-yl)propanol.

Scientific Research Applications

3-(Naphthalen-2-yl)propanoic acid has shown promise in various biological applications, particularly as an amino acid derivative. Its ergogenic properties have been highlighted in studies examining its influence on anabolic hormone secretion and muscle performance during exercise.

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
Ergogenic SupplementEnhances physical performance and reduces muscle damage during exercise.
Antimicrobial PotentialExhibits activity against drug-resistant bacteria and fungi, making it a candidate for antimicrobial development.
Neuroprotective EffectsPotential role in neuroprotection, though further studies are needed to elucidate mechanisms.

Therapeutic Applications

The therapeutic potential of this compound is being investigated across multiple fields:

3.1 Antimicrobial Applications
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The structure-activity relationship (SAR) studies suggest that modifications to the naphthalene ring can enhance efficacy against resistant strains.

Case Study: Antimicrobial Efficacy
In a study published in Compounds, several derivatives were tested against a panel of drug-resistant bacteria. Compounds with specific substitutions showed minimum inhibitory concentrations (MICs) as low as 1 µg/mL against MRSA, indicating strong potential for further development as therapeutic agents .

3.2 Neurological Research
The neuroprotective effects of this compound are being explored in the context of neurodegenerative diseases. Initial findings suggest that it may inhibit neuronal apoptosis and promote cell survival under stress conditions .

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenepropanoic acid: Similar in structure but with the propanoic acid group attached to the first position of the naphthalene ring.

    Naphthalene-2-carboxylic acid: Contains a carboxylic acid group directly attached to the naphthalene ring without the propanoic chain.

    3-(Naphthalen-1-yl)propanoic acid: Similar structure but with the naphthalene ring attached at the first position.

Uniqueness

3-(Naphthalen-2-yl)propanoic acid is unique due to its specific structural arrangement, which influences its chemical reactivity and biological activity. The position of the propanoic acid group on the naphthalene ring can significantly affect the compound’s properties and its interactions with other molecules.

Biological Activity

3-(Naphthalen-2-yl)propanoic acid, also known as 3-naphthylpropanoic acid, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H12O2C_{13}H_{12}O_2 and a molecular weight of approximately 212.23 g/mol. The structure features a naphthalene ring attached to a propanoic acid moiety, which contributes to its unique chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC13H12O2C_{13}H_{12}O_2
Molecular Weight212.23 g/mol
Functional GroupsCarboxylic acid
SolubilitySoluble in organic solvents

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that it possesses significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 15.625 μM to 125 μM against specific bacterial strains, indicating its potential as an antibacterial agent .

2. Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties, primarily due to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This mechanism is similar to other non-steroidal anti-inflammatory drugs (NSAIDs).

  • Mechanism of Action : By blocking COX activity, this compound may reduce the production of prostaglandins, thereby alleviating pain and inflammation associated with conditions like arthritis .

3. Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated. Antioxidants are critical in protecting cells from oxidative stress, which is linked to various diseases.

  • Research Findings : Some studies suggest that the compound can scavenge free radicals, contributing to its potential protective effects against oxidative damage .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antibacterial Study : A study conducted on various bacterial strains demonstrated that this compound showed superior antibacterial activity compared to traditional antibiotics like ciprofloxacin .
  • Anti-inflammatory Research : In experimental models of inflammation, the compound significantly reduced edema and inflammatory markers, supporting its use as an anti-inflammatory agent .
  • Oxidative Stress Model : In cellular models exposed to oxidative stress, treatment with this compound resulted in decreased levels of reactive oxygen species (ROS), highlighting its potential as an antioxidant .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving the reaction of naphthalene derivatives with propanoic acid or its derivatives. The versatility in synthetic routes allows for the creation of derivatives that may enhance biological activity.

Derivative NameMolecular FormulaUnique Features
2-Amino-3-(naphthalen-2-yl)propanoic acidC13H13NO2C_{13}H_{13}NO_2Contains an amino group; studied for neurotransmitter activity
(S)-2-(2-Iodoacetamido)-3-(naphthalen-2-yl)propanoic acidC15H14INO2C_{15}H_{14}INO_2Enhanced reactivity due to iodoacetamido group

Properties

IUPAC Name

3-naphthalen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c14-13(15)8-6-10-5-7-11-3-1-2-4-12(11)9-10/h1-5,7,9H,6,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOYTDIICIICBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80285893
Record name 3-(naphthalen-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80285893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21658-35-5
Record name 2-Naphthalenepropionic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43156
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(naphthalen-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80285893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the introduction of an aminooxy group to 3-(naphthalen-2-yl)propanoic acid affect its biological activity?

A1: Introducing an aminooxy group to the alpha position of this compound creates a potent inhibitor of TRYPTOPHAN AMINOTRANSFERASE of ARABIDOPSIS 1 (TAA1) []. This enzyme plays a crucial role in auxin biosynthesis in plants. The resulting compound, 2-(aminooxy)-3-(naphthalen-2-yl)propanoic acid (KOK1169/AONP), exhibits strong inhibitory activity against TAA1 both in vitro and in vivo, leading to reduced endogenous indole-3-acetic acid (IAA) levels in Arabidopsis seedlings []. This ultimately results in auxin-deficient phenotypes in the plants [].

Q2: What structural features of 2-(aminooxy)-3-(naphthalen-2-yl)propanoic acid derivatives are essential for their inhibitory activity against TAA1?

A2: Research suggests that both the aminooxy and carboxy groups within these compounds are crucial for their inhibitory activity against TAA1 []. Docking simulations further revealed a correlation between the inhibitory activity of these compounds and their binding energy with TAA1 []. This highlights the importance of these specific functional groups in mediating interactions with the target enzyme.

Q3: Beyond its use in plant biology research, are there other applications for deuterium-labeled this compound?

A3: While the provided research focuses on plant biology, a deuterium-labeled analog of this compound, specifically deuterated degarelix acetate, serves as a valuable tool in clinical studies []. Degarelix acetate, a third-generation gonadotropin-releasing hormone receptor antagonist, shows promise in treating androgen-related diseases []. The deuterium-labeled version acts as an internal standard, enabling accurate quantification and analysis of degarelix acetate in biological samples during clinical trials [].

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